CXCR4 antagonist 6

Beschreibung

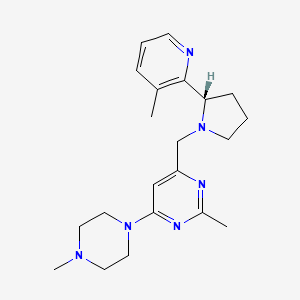

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H30N6 |

|---|---|

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

2-methyl-4-(4-methylpiperazin-1-yl)-6-[[(2S)-2-(3-methyl-2-pyridinyl)pyrrolidin-1-yl]methyl]pyrimidine |

InChI |

InChI=1S/C21H30N6/c1-16-6-4-8-22-21(16)19-7-5-9-27(19)15-18-14-20(24-17(2)23-18)26-12-10-25(3)11-13-26/h4,6,8,14,19H,5,7,9-13,15H2,1-3H3/t19-/m0/s1 |

InChI-Schlüssel |

SJRFKTBEMQHUCF-IBGZPJMESA-N |

Isomerische SMILES |

CC1=C(N=CC=C1)[C@@H]2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C |

Kanonische SMILES |

CC1=C(N=CC=C1)C2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Potent CXCR4 Antagonist: A Technical Guide to Compound 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CXCR4 antagonist 6, also identified as compound 46 in pivotal research. This small molecule has demonstrated significant potential as a therapeutic agent by potently inhibiting the CXCR4/CXCL12 signaling axis, a key pathway implicated in cancer metastasis and inflammatory diseases.

Introduction to CXCR4 and Its Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). The dysregulation of the CXCR4/CXCL12 axis is a hallmark of numerous pathologies, most notably cancer progression and metastasis, as well as HIV entry into host cells. Consequently, the development of antagonists that block this interaction is a significant area of therapeutic research.

This compound emerged from a structure-activity relationship (SAR) study aimed at identifying novel, potent, and drug-like inhibitors of the CXCR4 receptor. This guide details its synthesis, mechanism of action, and preclinical efficacy.

Quantitative Biological Data

The biological activity of this compound (compound 46) has been extensively characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and properties.

| Parameter | Value | Assay Description | Reference |

| CXCR4 Binding Affinity (IC50) | 79 nM | Competitive displacement of the 12G5 antibody on a human T-cell leukemia cell line (CEM). | [1] |

| CXCL12-Induced Calcium Flux (IC50) | 0.25 nM | Inhibition of CXCL12-mediated intracellular calcium mobilization in CHO-K1 cells stably expressing human CXCR4. | [1] |

| Cell Migration Inhibition | Significant mitigation | Inhibition of CXCL12-induced migration of a human cancer cell line in a transwell invasion assay. | [2] |

| Molecular Weight (MW) | 367 g/mol | N/A | [2] |

| LogD7.4 | 1.12 | A measure of the lipophilicity of the compound at physiological pH. | [1] |

| pKa | 8.2 | The acid dissociation constant, indicating the ionization state of the molecule. | |

| hERG Patch Clamp (IC50) | > 30 µM | Assessment of potential cardiac toxicity through inhibition of the hERG potassium channel. | |

| CYP Isozyme Inhibition | Minimal | Evaluation of the inhibitory potential against major cytochrome P450 enzymes. | |

| Metabolic Stability | Improved | Assessed in human and rat liver microsomes compared to earlier compounds in the series. | |

| In Vivo Efficacy | Marked efficacy | Demonstrated in a cancer metastasis model in mice. |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. This compound acts by blocking the initial ligand-receptor interaction.

Synthesis Workflow for this compound

The synthesis of this compound is a multi-step process involving the formation of a key pyrrolidine (B122466) scaffold followed by coupling with a piperazine (B1678402) moiety.

Experimental Workflow for In Vitro Evaluation

The in vitro evaluation of this compound involves a series of assays to determine its binding affinity, functional antagonism, and effect on cell migration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound (Compound 46)

The synthesis of (S)-N-((1-(4-methoxybenzyl)pyrrolidin-3-yl)methyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)pyridin-2-amine (Compound 46) is performed as follows:

Step 1: Synthesis of Intermediate Pyrrolidine Derivative A solution of a suitable pyridin-2-yl-4-oxobutanal derivative and (R)-1-(4-methoxyphenyl)ethan-1-amine in a suitable solvent is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the intermediate pyrrolidine derivative.

Step 2: Coupling Reaction To a solution of the intermediate pyrrolidine derivative in an appropriate solvent, a piperazine derivative is added, followed by a suitable coupling agent and a base. The reaction mixture is stirred at an elevated temperature until the starting materials are consumed (monitored by TLC).

Step 3: Purification The reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford this compound as a solid. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Note: This is a generalized protocol based on typical organic synthesis procedures for similar compounds. The exact reagents, solvents, temperatures, and reaction times should be obtained from the primary literature for precise replication.

Competitive CXCR4 Binding Assay

This assay determines the ability of a test compound to compete with a fluorescently labeled antibody for binding to the CXCR4 receptor.

-

Cell Culture: Human T-cell leukemia cells (e.g., CEM cells), which endogenously express CXCR4, are cultured in appropriate media.

-

Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.

-

Competition: A fixed concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., 12G5-APC) is added to the cells in the presence of serial dilutions of this compound.

-

Incubation: The cell suspension is incubated in the dark to allow for competitive binding to reach equilibrium.

-

Analysis: The fluorescence intensity of the cell-bound antibody is measured by flow cytometry.

-

Data Analysis: The percentage of inhibition of antibody binding is calculated for each concentration of the antagonist. The IC50 value is determined by fitting the data to a dose-response curve.

CXCL12-Induced Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the intracellular calcium flux triggered by CXCL12 binding to CXCR4.

-

Cell Culture: CHO-K1 cells stably transfected with human CXCR4 are cultured to confluency.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of this compound.

-

CXCL12 Stimulation: A fixed concentration of CXCL12 is added to the cells to induce calcium mobilization.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a plate reader.

-

Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the peak fluorescence response. The IC50 value is calculated from the dose-response curve.

In Vivo Lung Metastasis Model

This assay evaluates the in vivo efficacy of the CXCR4 antagonist in preventing cancer metastasis.

-

Animal Model: Immunocompromised mice (e.g., C57BL/6) are used.

-

Tumor Cell Inoculation: A suspension of highly metastatic cancer cells that express CXCR4 (e.g., B16-F10 melanoma cells) is injected intravenously into the tail vein of the mice.

-

Treatment: The mice are treated with this compound or a vehicle control at a predetermined dose and schedule.

-

Metastasis Assessment: After a specific period, the mice are euthanized, and their lungs are harvested.

-

Quantification: The number and size of metastatic nodules on the lung surface are counted and measured. Tissues may also be processed for histological analysis to confirm the presence of metastases.

-

Data Analysis: The anti-metastatic efficacy of the antagonist is determined by comparing the extent of lung metastasis in the treated group to the control group.

Conclusion

This compound (compound 46) is a potent and selective inhibitor of the CXCR4/CXCL12 signaling axis with promising drug-like properties. Its discovery and synthesis represent a significant advancement in the development of targeted therapies for cancer and other diseases driven by this pathway. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

An In-depth Technical Guide to the Mechanism of Action of CXCR4 Antagonist 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a variety of physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). The CXCL12/CXCR4 signaling axis is also critically implicated in numerous pathologies, most notably in cancer metastasis and HIV-1 entry into host cells. In many types of cancer, CXCR4 is overexpressed on the surface of tumor cells. The interaction with CXCL12, which is often present in high concentrations in organs such as the lungs, liver, and bone marrow, promotes tumor cell survival, proliferation, and migration to these distant sites. This has made CXCR4 a prime target for the development of novel anti-cancer therapeutics.

CXCR4 antagonist 6, also referred to as compound 46, is a potent small molecule inhibitor of the CXCR4 receptor. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at the CXCR4 receptor. It binds to the receptor, thereby physically blocking the binding of the endogenous ligand CXCL12. This inhibition prevents the conformational changes in the CXCR4 receptor that are necessary to initiate downstream intracellular signaling cascades. The key outcomes of this antagonism are the inhibition of CXCL12-induced cell migration and the suppression of signaling pathways that promote cell survival and proliferation.

The primary mechanism involves the disruption of the G protein-mediated signaling pathway. Upon CXCL12 binding, CXCR4 typically activates heterotrimeric G proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits, in turn, modulate the activity of various effector enzymes and ion channels, resulting in a cellular response. Key downstream pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, both of which are central to cell survival, proliferation, and motility. By preventing the initial binding of CXCL12, this compound effectively abrogates the activation of these critical signaling cascades.[1][2][3][4][5]

Furthermore, CXCR4 signaling can also be mediated through β-arrestin pathways, which are involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. By blocking ligand binding, this compound also prevents β-arrestin recruitment and subsequent signaling events.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other known CXCR4 antagonists for context.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound (Compound 46) | CXCR4 | 12G5 Antibody Competitive Binding | CHO cells | 79 | |

| This compound (Compound 46) | CXCR4 | CXCL12-induced Calcium Flux | CHO cells | 0.25 | |

| Plerixafor (AMD3100) | CXCR4 | 12G5 Antibody Competitive Binding | CHO cells | 319.6 ± 37.3 | |

| LY2510924 | CXCR4 | 12G5 Antibody Competitive Binding | CHO cells | 135.4 ± 63.9 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

CXCR4 Competitive Binding Assay (12G5 Antibody)

This assay measures the ability of a test compound to compete with a fluorescently labeled anti-CXCR4 antibody (clone 12G5) for binding to the CXCR4 receptor expressed on the surface of cells.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express human CXCR4.

-

Reagents:

-

This compound (Compound 46)

-

PE-conjugated anti-human CD184 (CXCR4) antibody (clone 12G5)

-

Assay Buffer: Phosphate-Buffered Saline (PBS) supplemented with 1% Bovine Serum Albumin (BSA).

-

-

Procedure:

-

Cell Preparation: Harvest the CXCR4-CHO cells and wash them with Assay Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in Assay Buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer.

-

Competition Reaction:

-

In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of the diluted antagonist or vehicle control to the respective wells.

-

Add a pre-determined concentration of the PE-conjugated 12G5 antibody to all wells.

-

Incubate the plate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with ice-cold Assay Buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet.

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the PE signal.

-

Data Analysis: The percentage of inhibition is calculated for each antagonist concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

CXCL12-induced Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon CXCR4 activation by its ligand, CXCL12.

-

Cell Line: CXCR4-CHO cells.

-

Reagents:

-

This compound (Compound 46)

-

Recombinant Human CXCL12/SDF-1α

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

-

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate CXCR4-CHO cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

-

Incubate for 1 hour at 37°C.

-

-

Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Compound Incubation: Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject a solution of CXCL12 (at a concentration that elicits a sub-maximal response, e.g., EC80) into the wells.

-

Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time (typically 1-2 minutes).

-

-

Data Analysis: The antagonist's effect is measured as the inhibition of the CXCL12-induced peak fluorescence response. The IC50 value is calculated from the concentration-response curve.

-

In Vivo Lung Metastasis Model

This in vivo assay evaluates the efficacy of this compound in preventing cancer metastasis in a mouse model.

-

Animal Model: Female BALB/c nude mice (6-8 weeks old).

-

Cell Line: MDA-MB-231 human breast cancer cells, which endogenously express CXCR4.

-

Reagents:

-

This compound (Compound 46)

-

Vehicle control (e.g., saline or a specified formulation buffer).

-

-

Procedure:

-

Cell Preparation: Culture MDA-MB-231 cells, harvest them, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Inoculation: Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each mouse. This introduces the cancer cells directly into the bloodstream, from where they can travel to and colonize the lungs.

-

Treatment:

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily intraperitoneal injections). The specific dose would be based on prior pharmacokinetic and tolerability studies.

-

-

Monitoring: Monitor the health and body weight of the mice throughout the study.

-

Endpoint Analysis:

-

After a pre-defined period (e.g., 4-6 weeks), euthanize the mice.

-

Harvest the lungs and fix them in a suitable fixative (e.g., 10% neutral buffered formalin or Bouin's solution).

-

Count the number of metastatic nodules on the surface of the lungs under a dissecting microscope.

-

For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to visualize and quantify metastatic lesions.

-

-

Data Analysis: Compare the number and/or size of lung metastases between the treatment and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

-

Conclusion

This compound is a highly potent inhibitor of the CXCR4 receptor, demonstrating efficacy in blocking key downstream signaling events such as intracellular calcium mobilization and in mitigating cancer cell migration. Its mechanism of action is centered on the competitive antagonism of CXCL12 binding to CXCR4, which in turn prevents the activation of pro-survival and pro-migratory pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on the discovery and characterization of novel CXCR4-targeted therapeutics. The promising in vitro and in vivo data for this compound underscore its potential as a lead compound for the development of new treatments for metastatic cancers.

References

- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 2. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 3. Experimental pulmonary metastasis assay in vivo [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CXCR4 Antagonist 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, CXCL12, constitute a critical signaling axis implicated in a myriad of physiological and pathological processes. Dysregulation of the CXCL12/CXCR4 pathway is a key factor in the progression of numerous diseases, including various cancers, HIV infection, and inflammatory conditions. Consequently, the development of potent and selective CXCR4 antagonists is an area of intense therapeutic interest. This technical guide provides a comprehensive in vitro characterization of "CXCR4 antagonist 6," a novel small molecule inhibitor with a pyrrolidine (B122466) scaffold, identified as compound 46 in the primary literature.[1][2] This document details the quantitative assessment of its biological activity, safety profile, and metabolic stability, along with the methodologies employed in these evaluations.

Quantitative Biological and Pharmacological Profile

The in vitro efficacy and safety of this compound have been systematically evaluated through a series of biochemical and cell-based assays. The quantitative data from these studies are summarized below, highlighting its potency as a CXCR4 inhibitor and its favorable safety and metabolic characteristics.

| Parameter | Assay Type | Result (IC50) | Reference |

| CXCR4 Binding Affinity | 12G5 Antibody Competition | 79 nM | [1][2] |

| Functional Antagonism | CXCL12-Induced Calcium Flux | 0.25 nM | [1] |

| Off-Target Liability | hERG Patch Clamp | > 30 µM | |

| CYP450 Inhibition | Isozyme Panel | Minimal Inhibition |

Table 1: Summary of In Vitro Activity and Safety of this compound.

| Parameter | Species | Result | Reference |

| Metabolic Stability | Human Liver Microsomes | Improved Stability | |

| Metabolic Stability | Rat Liver Microsomes | Improved Stability |

Table 2: Metabolic Stability Profile of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further investigation.

CXCR4 Receptor Binding Assay

The binding affinity of this compound to the CXCR4 receptor was determined using a competitive displacement assay with the fluorescently labeled 12G5 antibody, which is known to bind to CXCR4.

-

Cell Line: Cells endogenously or recombinantly expressing human CXCR4.

-

Principle: The assay measures the ability of the test compound to compete with a fixed concentration of a fluorescently labeled anti-CXCR4 antibody (clone 12G5) for binding to the receptor on the cell surface.

-

Procedure:

-

Cells are harvested and resuspended in a suitable binding buffer.

-

Serial dilutions of this compound are prepared.

-

Cells are incubated with the various concentrations of the antagonist.

-

A fixed concentration of fluorescently labeled 12G5 antibody is added to the cell-antagonist mixture.

-

The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Unbound antibody is removed by washing.

-

The fluorescence intensity of the cell-bound antibody is measured using a flow cytometer.

-

-

Data Analysis: The percentage of 12G5 antibody binding is plotted against the concentration of this compound. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the specific binding of the antibody, is determined from the resulting dose-response curve.

CXCL12-Induced Calcium Flux Assay

This functional assay assesses the ability of this compound to inhibit the downstream signaling cascade initiated by the binding of CXCL12 to its receptor, specifically the mobilization of intracellular calcium.

-

Cell Line: A suitable cell line expressing functional CXCR4 (e.g., Jurkat cells).

-

Principle: CXCR4 activation by CXCL12 leads to a transient increase in intracellular calcium concentration. This assay measures the inhibition of this calcium flux in the presence of the antagonist.

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to calcium.

-

The dye-loaded cells are incubated with varying concentrations of this compound.

-

A fixed concentration of CXCL12 is added to the cells to stimulate calcium mobilization.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

Data Analysis: The peak fluorescence response is measured for each antagonist concentration. The percentage of inhibition of the CXCL12-induced calcium flux is calculated and plotted against the antagonist concentration to determine the IC50 value.

Cell Migration (Chemotaxis) Assay

The inhibitory effect of this compound on CXCL12-mediated cell migration was evaluated using a transwell invasion assay.

-

Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pore size) placed in a multi-well plate.

-

Principle: This assay quantifies the ability of the antagonist to block the directional migration of CXCR4-expressing cells towards a chemoattractant gradient of CXCL12.

-

Procedure:

-

The lower chamber of the transwell plate is filled with media containing CXCL12 as the chemoattractant.

-

CXCR4-expressing cells are pre-incubated with various concentrations of this compound.

-

The pre-treated cells are then seeded into the upper chamber of the transwell insert.

-

The plate is incubated for a sufficient duration to allow for cell migration through the porous membrane.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

-

Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated towards CXCL12 alone. The percentage of migration inhibition is calculated for each antagonist concentration.

In Vitro Safety and Metabolism Assays

-

hERG Patch Clamp Assay: The potential for cardiac toxicity was assessed using a whole-cell patch-clamp assay on cells expressing the hERG potassium channel. The assay measures the effect of the compound on the hERG current to determine its IC50 value, with higher values indicating a lower risk of QT prolongation.

-

CYP450 Inhibition Assay: The inhibitory potential of this compound against major cytochrome P450 isozymes was evaluated. This is typically done by incubating the compound with human liver microsomes and specific probe substrates for each CYP enzyme and measuring the formation of the corresponding metabolites. Minimal inhibition indicates a lower likelihood of drug-drug interactions.

-

Liver Microsome Stability Assay: The metabolic stability was determined by incubating the compound with human and rat liver microsomes in the presence of NADPH. The rate of disappearance of the parent compound over time is measured by LC-MS/MS to assess its metabolic clearance. Improved stability suggests a longer half-life in vivo.

Visualizations

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 activates multiple intracellular signaling cascades that regulate cell survival, proliferation, and migration. This compound blocks the initial ligand-receptor interaction, thereby inhibiting these downstream effects.

Caption: Simplified CXCR4 signaling cascade and the inhibitory action of Antagonist 6.

Experimental Workflow: Chemotaxis Assay

The transwell migration assay provides a robust method for quantifying the effect of this compound on cell migration towards a CXCL12 gradient.

References

The Structure-Activity Relationship of Small-Molecule CXCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases.[1][2][3][4][5] Its activation by its cognate ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), triggers a cascade of signaling events that regulate cell proliferation, survival, migration, and angiogenesis.[2][6][7] Dysregulation of the CXCR4/CXCL12 axis is implicated in the metastasis of numerous cancers and in the entry of T-tropic HIV-1 strains into host cells.[3][8][9] Consequently, the development of small-molecule antagonists of CXCR4 is an area of intense research. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a representative class of CXCR4 antagonists, focusing on the key structural motifs that govern their potency and selectivity. We will use a tetrahydroisoquinoline-based antagonist, herein referred to as "Antagonist 6," as a central example to illustrate these principles.

The CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4 undergoes a conformational change that activates intracellular heterotrimeric G proteins. This initiates a complex network of downstream signaling pathways, including the activation of phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[2][6][10] These pathways collectively contribute to the diverse cellular responses mediated by CXCR4.

Caption: The CXCR4 signaling cascade upon CXCL12 binding.

Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline-Based CXCR4 Antagonists

The tetrahydroisoquinoline (THIQ) scaffold has proven to be a valuable starting point for the development of potent and orally bioavailable CXCR4 antagonists.[11][12][13] Extensive SAR studies have been conducted to optimize the interactions of these compounds with the CXCR4 binding pocket. A generalized structure of a THIQ-based antagonist is presented below, highlighting the key regions for modification.

Core Scaffold and Key Modifications

The SAR of THIQ-based antagonists can be rationalized by considering three main regions of the molecule:

-

Region 1: The Tetrahydroisoquinoline Core: This rigid scaffold serves as the anchor for the other functional groups. Modifications to the THIQ core itself are generally less tolerated, but substitutions on the aromatic ring can influence potency and pharmacokinetic properties.

-

Region 2: The Amino Linker: The nature and length of the linker connecting the THIQ core to the terminal aromatic group are critical for optimal binding.

-

Region 3: The Terminal Aromatic Group: This group often engages in key interactions with hydrophobic and polar residues within the CXCR4 binding pocket.

Caption: General workflow for a structure-activity relationship study.

Quantitative SAR Data

The following table summarizes the biological activity of a series of THIQ-based CXCR4 antagonists, illustrating the impact of various substitutions on their potency.

| Compound | R1 (THIQ Substitution) | R2 (Linker) | R3 (Terminal Group) | CXCR4 IC50 (nM) | CYP2D6 Inhibition (%) |

| TIQ-15 (Lead) | H | -(CH2)2-NH- | 2-pyridyl | 15 | 85 |

| Analog 1 | 6-F | -(CH2)2-NH- | 2-pyridyl | 25 | 78 |

| Analog 2 | H | -(CH2)3-NH- | 2-pyridyl | 50 | 80 |

| Analog 3 | H | -(CH2)2-NH- | 3-pyridyl | 120 | 65 |

| Analog 4 | H | -(CH2)2-NH- | 4-pyridyl | 85 | 70 |

| Analog 5 | H | -(CH2)2-O- | 2-pyridyl | >1000 | 20 |

| Antagonist 6 | H | -(CH2)2-NH- | 2-(aminomethyl)pyridine | 10 | 35 |

Data is representative and compiled for illustrative purposes based on trends reported in the literature.[11][13]

Experimental Protocols

CXCR4 Competitive Binding Assay

Objective: To determine the binding affinity of test compounds to the CXCR4 receptor.

Methodology:

-

Cell Culture: CHO cells stably transfected with human CXCR4 are cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled CXCR4 antagonist (e.g., [¹²⁵I]-SDF-1α or a tritiated small molecule antagonist) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[14][15]

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit CXCL12-induced intracellular calcium flux.

Methodology:

-

Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: Cells are stimulated with a specific concentration of CXCL12.

-

Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the CXCL12-induced calcium response (IC50) is determined.[7][8][11][14]

Chemotaxis Assay

Objective: To evaluate the ability of antagonists to block CXCL12-induced cell migration.

Methodology:

-

Assay Setup: A Boyden chamber or a similar transwell system is used, with a porous membrane separating the upper and lower chambers.

-

Chemoattractant: The lower chamber is filled with media containing CXCL12.

-

Cell Treatment: CXCR4-expressing cells are pre-incubated with the test compound and then placed in the upper chamber.

-

Incubation: The chamber is incubated to allow cell migration towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by staining and counting.

-

Data Analysis: The inhibition of cell migration by the antagonist is calculated relative to the control (no antagonist).[4][14]

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

-

Incubation: The test compound is incubated with liver microsomes (human or mouse) and NADPH (a cofactor for cytochrome P450 enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped by adding a solvent like acetonitrile.

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance are calculated.[11][13]

Conclusion

The development of potent and selective CXCR4 antagonists holds significant promise for the treatment of various diseases. The structure-activity relationships of the tetrahydroisoquinoline class of antagonists demonstrate that subtle modifications to the core scaffold, linker, and terminal aromatic group can have a profound impact on biological activity and pharmacokinetic properties. A thorough understanding of these SAR principles, guided by robust in vitro and in vivo assays, is essential for the design of next-generation CXCR4-targeted therapeutics. The continued exploration of diverse chemical scaffolds and the elucidation of the molecular interactions within the CXCR4 binding pocket will undoubtedly pave the way for novel and effective clinical candidates.

References

- 1. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Biological and mutational analyses of CXCR4-antagonist interactions and design of new antagonistic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Figure 2 from Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thno.org [thno.org]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of CXCR4 Antagonist 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of CXCR4 Antagonist 6, a novel small molecule inhibitor of the C-X-C chemokine receptor 4 (CXCR4). All data presented herein is derived from preclinical studies and is intended to inform further research and development efforts.

Introduction

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development. The CXCL12/CXCR4 signaling axis is also critically implicated in the progression of numerous diseases, most notably in cancer metastasis and HIV-1 entry into host cells. Consequently, the development of potent and selective CXCR4 antagonists represents a promising therapeutic strategy.

This compound (also referred to as compound 46) is a novel pyrrolidine-based molecule designed to specifically inhibit the CXCR4 receptor.[1] This document summarizes its key pharmacodynamic and pharmacokinetic characteristics, providing a foundation for its potential clinical development.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of the CXCR4 receptor and its downstream signaling pathways.

In Vitro Potency

This compound demonstrates high-affinity binding to the CXCR4 receptor and effectively blocks the functional consequences of CXCL12 stimulation.[1]

| Parameter | Value | Description |

| CXCR4 Binding IC50 | 79 nM | Concentration required to inhibit 50% of the binding of a fluorescently labeled antibody (12G5) to the CXCR4 receptor.[1] |

| CXCL12-Induced Calcium Flux IC50 | 0.25 nM | Concentration required to inhibit 50% of the CXCL12-induced cytosolic calcium mobilization.[1] |

Mechanism of Action

This compound acts as a competitive antagonist at the CXCR4 receptor, preventing the binding of its endogenous ligand, CXCL12. This blockade disrupts the downstream signaling cascades initiated by receptor activation.

Figure 1: Mechanism of Action of this compound.

In Vitro Functional Assays

The antagonistic activity of this compound translates to the inhibition of key cellular processes mediated by the CXCL12/CXCR4 axis. The compound has been shown to significantly mitigate CXCL12/CXCR4-mediated cell migration.[1]

Pharmacokinetics

Preclinical evaluation of this compound has revealed a favorable pharmacokinetic profile, suggesting its potential for in vivo applications.

Physicochemical Properties

| Parameter | Value |

| Molecular Weight | 367 g/mol |

| LogD at pH 7.4 | 1.12 |

| pKa | 8.2 |

Table compiled from data in Li Z, et al. 2020.

In Vitro ADME

This compound has demonstrated improved metabolic stability in preclinical in vitro models.

| Species | Matrix | Result |

| Human | Liver Microsomes | Significantly improved metabolic stability |

| Rat | Liver Microsomes | Significantly improved metabolic stability |

Table compiled from data in Li Z, et al. 2020.

In Vitro Safety Profile

The compound exhibits a good in vitro safety profile, with minimal off-target activity.

| Assay | Result |

| hERG Patch Clamp | IC50 > 30 µM |

| CYP Isozyme Inhibition | Minimal |

Table compiled from data in Li Z, et al. 2020.

In Vivo Efficacy

The potent in vitro activity and favorable pharmacokinetic properties of this compound have been shown to translate into significant efficacy in a preclinical model of cancer metastasis. Further details on the specific tumor model and dosing regimen are outlined in the primary literature.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.

CXCR4 Binding Assay

-

Principle: A competitive binding assay is used to determine the affinity of the test compound for the CXCR4 receptor. This is typically achieved by measuring the displacement of a fluorescently labeled ligand or antibody that specifically binds to CXCR4.

-

Protocol Outline:

-

Cells expressing the CXCR4 receptor are incubated with a fixed concentration of a fluorescently labeled anti-CXCR4 antibody (e.g., 12G5).

-

Increasing concentrations of this compound are added to the cell suspension.

-

After an incubation period to allow for binding equilibrium, the fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader.

-

The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the fluorescence signal.

-

CXCL12-Induced Calcium Flux Assay

-

Principle: Activation of the CXCR4 receptor by CXCL12 leads to the release of intracellular calcium stores. This assay measures the ability of an antagonist to inhibit this calcium mobilization.

-

Protocol Outline:

-

CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are then treated with varying concentrations of this compound.

-

After a short incubation period, CXCL12 is added to stimulate the cells.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time using a fluorometric imaging plate reader or a flow cytometer.

-

The IC50 value is determined as the concentration of the antagonist that inhibits the CXCL12-induced calcium flux by 50%.

-

Figure 2: Workflow for CXCL12-Induced Calcium Flux Assay.

Cell Migration Assay (Transwell Assay)

-

Principle: This assay measures the chemotactic response of cells towards a chemoattractant (CXCL12). The ability of an antagonist to block this migration is quantified.

-

Protocol Outline:

-

A Transwell insert with a porous membrane is placed in a well of a culture plate.

-

The lower chamber is filled with media containing CXCL12 as a chemoattractant.

-

CXCR4-expressing cells, pre-treated with different concentrations of this compound, are seeded into the upper chamber.

-

The plate is incubated for a period to allow for cell migration through the membrane.

-

Non-migrated cells on the upper side of the membrane are removed.

-

Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope or quantified by measuring the absorbance of the eluted stain.

-

In Vitro Metabolic Stability Assay

-

Principle: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes. The rate of disappearance of the parent compound is measured over time.

-

Protocol Outline:

-

This compound is incubated with human or rat liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

-

Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is quenched by adding a solvent like acetonitrile.

-

The concentration of the remaining parent compound in each sample is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

The rate of metabolism is determined by plotting the natural logarithm of the remaining compound concentration against time.

-

Figure 3: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Cancer Metastasis Model

-

Principle: An animal model is used to assess the ability of a compound to inhibit the spread of cancer cells from a primary tumor to distant organs.

-

Protocol Outline:

-

Immunocompromised mice are inoculated with cancer cells that are known to metastasize (e.g., via intravenous injection or orthotopic implantation).

-

The mice are then treated with either vehicle control or this compound at a specified dose and schedule.

-

After a predetermined period, the mice are euthanized, and key organs (e.g., lungs, liver, bone marrow) are harvested.

-

The extent of metastasis is quantified by counting the number of tumor nodules, histological analysis, or through in vivo imaging techniques if the cancer cells are labeled with a reporter gene (e.g., luciferase).

-

Conclusion

This compound is a potent and selective inhibitor of the CXCR4 receptor with a promising preclinical profile. Its high in vitro potency, favorable pharmacokinetic properties, including improved metabolic stability, and demonstrated in vivo efficacy in a cancer metastasis model, underscore its potential as a clinical candidate for the treatment of diseases driven by the CXCL12/CXCR4 axis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate this and other related compounds.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of CXCR4 Antagonist 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, CXCL12, play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. Consequently, the development of CXCR4 antagonists is a significant area of therapeutic research. This technical guide focuses on "CXCR4 antagonist 6," a potent, small-molecule inhibitor with a pyrrolidine (B122466) scaffold. This document provides a comprehensive overview of the known inhibitory activities of this compound, a detailed exploration of the downstream signaling pathways it is anticipated to modulate, and meticulous experimental protocols for key assays relevant to its characterization.

Introduction to this compound

This compound, also identified as compound 46, is a novel and potent antagonist of the CXCR4 receptor.[1][2] Developed from a pyrrolidine scaffold, this compound has demonstrated significant potential in preclinical studies, particularly in the context of cancer metastasis.[1][2] Its mechanism of action involves the direct competitive inhibition of the CXCL12 ligand binding to CXCR4, thereby blocking the initiation of downstream intracellular signaling cascades that drive cellular processes such as proliferation, migration, and survival.[3]

Quantitative Analysis of this compound Activity

This compound has been characterized by its potent inhibitory effects in several key functional assays. The following table summarizes the available quantitative data for this compound.

| Assay Type | Endpoint | Cell Line | IC₅₀ (nM) | Reference |

| Receptor Binding Affinity | Competitive displacement of 12G5 antibody | Jurkat | 79 | |

| CXCL12-Induced Calcium Flux | Inhibition of cytosolic calcium increase | U87.CD4.CXCR4 or Jurkat | 0.25 | |

| Cell Migration | Inhibition of CXCL12-mediated migration | - | - |

Downstream Signaling Pathways of CXCR4 and ahibition by Antagonist 6

Upon binding of its ligand CXCL12, CXCR4 activates a complex network of intracellular signaling pathways. As a potent CXCR4 antagonist, "this compound" is expected to inhibit these downstream cascades. While specific studies detailing the effects of this particular antagonist on all signaling intermediates are not yet publicly available, this section outlines the core CXCR4 signaling pathways that are the presumed targets of its inhibitory action.

G-Protein Dependent Signaling

CXCR4 primarily couples to inhibitory G-proteins of the Gαi family, leading to the activation of several key downstream effectors.

-

PI3K/Akt Pathway: The Gβγ subunits of the dissociated G-protein activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of this pathway by a CXCR4 antagonist would be expected to reduce tumor cell viability and proliferation.

-

PLC/Ca²+ Pathway: The Gβγ subunits also activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²+), a critical second messenger in cell migration and activation. The potent inhibition of CXCL12-induced calcium flux by this compound directly demonstrates its efficacy in blocking this branch of the signaling cascade.

-

MAPK/ERK Pathway: CXCR4 activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). This pathway is crucial for cell proliferation, differentiation, and survival. Blockade of CXCR4 is anticipated to suppress ERK activation, thereby inhibiting cancer cell proliferation.

Figure 1: G-Protein Dependent Signaling Inhibition.

G-Protein Independent Signaling

CXCR4 can also signal through pathways that are independent of G-protein activation.

-

JAK/STAT Pathway: CXCR4 has been shown to activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is directly involved in the regulation of gene expression related to cell proliferation, differentiation, and immune responses.

-

β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), CXCR4 can recruit β-arrestins. β-arrestin binding can lead to receptor desensitization and internalization, but also initiate its own wave of signaling, including the activation of the MAPK pathway.

Figure 2: G-Protein Independent Signaling Inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize CXCR4 antagonists.

CXCR4 Receptor Binding Assay (Competitive Displacement)

Objective: To determine the binding affinity of a test compound to the CXCR4 receptor by measuring its ability to displace a known fluorescently labeled ligand or antibody.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T cells)

-

Fluorescently labeled anti-CXCR4 antibody (e.g., 12G5-FITC) or fluorescently labeled CXCL12

-

Test compound (this compound)

-

Assay buffer (e.g., PBS with 1% BSA)

-

96-well V-bottom plates

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend in assay buffer to a concentration of 1 x 10⁶ cells/mL.

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the diluted antagonist or assay buffer (for control) to the respective wells. Incubate for 30 minutes at 4°C.

-

Competitive Binding: Add a pre-determined concentration of fluorescently labeled anti-CXCR4 antibody to each well. Incubate for 1 hour at 4°C in the dark.

-

Washing: Centrifuge the plate and wash the cells twice with cold assay buffer to remove unbound antibody.

-

Flow Cytometry: Resuspend the cells in assay buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).

-

Data Analysis: Plot the MFI against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

CXCL12-Induced Calcium Flux Assay

Objective: To measure the ability of a test compound to inhibit the transient increase in intracellular calcium concentration induced by CXCL12.

Materials:

-

CXCR4-expressing cells (e.g., U87.CD4.CXCR4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

CXCL12

-

Test compound (this compound)

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Preparation and Dye Loading: Plate cells in a 96-well plate. Load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

CXCL12 Injection: Inject a pre-determined concentration of CXCL12 into the wells to stimulate the cells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time to capture the calcium flux.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition for each antagonist concentration relative to the control (CXCL12 alone) and determine the IC₅₀ value.

Cell Migration Assay (Transwell)

Objective: To assess the ability of a test compound to inhibit the chemotactic migration of cells towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells)

-

CXCL12

-

Test compound (this compound)

-

Transwell inserts (e.g., 8.0 µm pore size)

-

24-well plates

-

Cell culture medium (serum-free for the assay)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Assay Setup: Add cell culture medium containing CXCL12 to the lower chambers of the 24-well plate.

-

Cell Preparation: Resuspend cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C.

-

Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Data Analysis: Express the number of migrated cells in the presence of the antagonist as a percentage of the migration observed with CXCL12 alone and determine the inhibitory concentration.

Figure 3: Typical Experimental Workflow.

Conclusion

This compound is a highly potent inhibitor of the CXCR4 receptor, demonstrating significant promise in preclinical models. Its mechanism of action, centered on the blockade of CXCL12-induced signaling, suggests a broad therapeutic potential in diseases driven by the CXCR4/CXCL12 axis, particularly in oncology. Further investigation into the precise effects of this antagonist on the full spectrum of downstream signaling pathways will provide a more comprehensive understanding of its molecular pharmacology and aid in its clinical development. The experimental protocols provided herein offer a robust framework for the continued characterization of this and other novel CXCR4 antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CXCR4 Antagonist 6 and its Interruption of CXCL12-Mediated Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-X-C chemokine receptor type 4 (CXCR4) and its interaction with its ligand, CXCL12. It delves into the intricate signaling pathways activated by this axis and details the mechanism and efficacy of "CXCR4 antagonist 6," a potent inhibitor of this interaction. This document serves as a resource for professionals engaged in oncology, immunology, and drug discovery, offering detailed experimental protocols and quantitative data to support further research and development in this critical therapeutic area.

The CXCL12/CXCR4 Axis: A Critical Signaling Nexus

The CXCL12/CXCR4 biological axis is a highly conserved signaling pathway crucial for a multitude of physiological processes, including hematopoietic stem cell homing, immune surveillance, and embryonic development.[1][2] CXCR4, a G protein-coupled receptor (GPCR), is expressed on various cell types, including lymphocytes, hematopoietic stem cells, and endothelial cells.[1][3] Its sole endogenous ligand is CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1).[1]

The dysregulation of the CXCL12/CXCR4 axis is implicated in numerous pathologies. In oncology, its over-activation is a key driver of tumor progression, angiogenesis, and metastasis for a wide range of cancers, including breast, prostate, lung, and ovarian cancers.[3][4] The presence of CXCL12 in organs such as the bone marrow, lungs, and liver creates chemotactic gradients that attract CXCR4-expressing tumor cells, facilitating their migration and the formation of metastatic niches.[1][3] This pivotal role in cancer progression has made the CXCR4 receptor a prime target for therapeutic intervention.[5][6]

CXCL12-Mediated Signaling Pathways

Upon binding of CXCL12, CXCR4 undergoes a conformational change, initiating a cascade of intracellular signaling events. These pathways are complex and can be cell-type dependent, leading to varied cellular responses such as chemotaxis, proliferation, survival, and gene transcription.[1][7]

The primary signaling mechanisms include:

-

G-protein-Mediated Signaling : As a classic GPCR, CXCR4 couples primarily to the inhibitory Gαi subunit. This interaction leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociated Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a key event in cell migration.[7][8]

-

PI3K/AKT Pathway : The CXCL12/CXCR4 axis robustly activates the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a central signaling cascade that promotes cell survival, proliferation, and growth by inhibiting pro-apoptotic factors.[4][9]

-

MAPK/ERK Pathway : Activation of the Ras-Raf-MEK-ERK (MAPK) pathway is another significant consequence of CXCR4 engagement. This pathway is heavily involved in regulating cell proliferation, differentiation, and migration.[4][10]

-

JAK/STAT Pathway : CXCL12-induced dimerization of CXCR4 can also lead to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a role in gene transcription related to cell survival and proliferation.[9]

-

β-Arrestin-Mediated Signaling : Following activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular C-terminus of CXCR4. This leads to the recruitment of β-arrestin, which uncouples the receptor from G-proteins (desensitization) and promotes its internalization.[1][11] β-arrestin can also act as a scaffold for other signaling molecules, initiating G-protein-independent signaling waves.[7][10]

Caption: CXCL12 binding to CXCR4 initiates multiple signaling cascades.

Profile of this compound

"this compound" (also referred to as compound 46 in associated literature) is a potent, small-molecule inhibitor of the CXCR4 receptor.[12] It belongs to a class of agents designed to competitively block the binding of CXCL12 to CXCR4, thereby preventing the activation of downstream signaling pathways that drive pathological cell behaviors.[6][12]

3.1 Mechanism of Action

CXCR4 antagonists function by occupying the binding pocket on the CXCR4 receptor that would otherwise be engaged by CXCL12.[6] This steric hindrance prevents the ligand-induced conformational change necessary for receptor activation and subsequent G-protein coupling. By blocking the initial step of the signaling cascade, antagonists like "this compound" effectively neutralize the biological effects of the CXCL12 gradient, including chemotaxis, cell survival, and proliferation.[5][6] This mechanism is particularly valuable in oncology, as it can inhibit tumor cell migration and metastasis.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CXCR4 antagonist - Wikipedia [en.wikipedia.org]

- 6. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Natural nitration of CXCL12 reduces its signaling capacity and chemotactic activity in vitro and abrogates intra-articular lymphocyte recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. CXCL12 (SDF1α) – CXCR4/CXCR7 Pathway Inhibition: An Emerging Sensitizer for Anti-Cancer Therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

Preclinical Evaluation of CXCR4 Antagonists in Murine Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "CXCR4 antagonist 6" is not widely documented in the scientific literature. This guide therefore provides a comprehensive overview of the preclinical evaluation of well-characterized CXCR4 antagonists in mouse models, serving as a representative framework for the assessment of novel CXCR4 inhibitors.

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal in tumor progression, including growth, invasion, angiogenesis, and metastasis.[1] Consequently, targeting the CXCR4/CXCL12 axis with antagonists has emerged as a promising therapeutic strategy in oncology.[1] This document details various in vivo models, experimental protocols, and quantitative efficacy data for prominent CXCR4 antagonists, providing a robust framework for their preclinical evaluation.

Data Presentation: In Vivo Efficacy of CXCR4 Antagonists

The following tables summarize the in vivo efficacy of several CXCR4 antagonists across different cancer models.

Table 1: Efficacy of CXCR4 Antagonists in Primary Tumor Growth Models

| Antagonist | Cancer Model | Mouse Strain | Dosing Regimen | Outcome | Reference |

| BKT140 | Non-Small Cell Lung Cancer (NSCLC) Xenograft | Athymic Nude | Subcutaneous injection | Significant reduction in final tumor weight and volume. | [1] |

| Peptides R, I, S | Renal Cancer Xenograft (SN12C) | Not Specified | Intraperitoneal treatment | Significant inhibition of subcutaneous tumor growth. | [2] |

| BPRCX807 | Hepatocellular Carcinoma | C57BL/6 | Subcutaneous administration | Significantly suppressed primary tumor growth. | [3] |

Table 2: Efficacy of CXCR4 Antagonists in Metastasis Models

| Antagonist | Cancer Model | Mouse Strain | Dosing Regimen | Outcome | Reference |

| 4-F-benzoyl-TN-14003 | Breast Cancer (MDA-MB-231) | SCID | Continuous s.c. administration via osmotic pump for 28 days | Significantly reduced pulmonary metastasis. | [4] |

| Peptides R, I, S | Melanoma (B16-CXCR4) & Osteosarcoma (KTM2) | C57/BL & Balb/C | Intraperitoneal treatment | Drastically reduced the number of lung metastases. | [2] |

| CTCE-9908 | Osteosarcoma & Melanoma | Not Specified | Not Specified | 50% reduction in the number of gross metastatic lung nodules. | [5] |

| LY2510924 | Breast Cancer | Not Specified | Not Specified | Inhibits lung metastasis. |

Table 3: Quantitative Data for Selected Radiolabeled CXCR4 Antagonists

| Radiotracer | Binding Affinity (IC50/Ki, nM) | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) | Reference |

| [68Ga]Pentixafor | Varies by cell line | ~3.5 - 5.4 in solid tumors | Varies significantly | [6] |

| RPS-544 | 4.9 ± 0.3 | 3.4 ± 1.2 (PC3-CXCR4 xenografts) | >4 | [6] |

| [18F]FP-Ac-TC14012 | ~20 | ~4.5 (CHO-CXCR4 xenografts) | ~15 | [6] |

| [177Lu]Lu-DOTA-POL3026 | Not Specified | SUV of 1.9 at 24 h p.i. | Not Specified | [7] |

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of CXCR4 antagonists are provided below.

2.1. Subcutaneous Xenograft Model for Primary Tumor Growth

-

Objective: To assess the effect of a CXCR4 antagonist on the growth of a primary tumor.[1]

-

Cell Culture: Human cancer cell lines (e.g., H460, A549 NSCLC cells) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin). Cells are harvested during the exponential growth phase.[1]

-

Animal Husbandry: 6-8 week old female athymic nude mice are used.[1]

-

Tumor Cell Injection: 5 x 10^6 to 10 x 10^6 cells are resuspended in 100 µL of serum-free media or PBS and injected subcutaneously into the flank of each mouse.[1]

-

Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups. The CXCR4 antagonist or vehicle is administered according to a predefined schedule (e.g., daily subcutaneous injections).[1]

-

Monitoring: Tumor volume is measured regularly using calipers and calculated with the formula: (Length x Width²) / 2.[1]

-

Endpoint Analysis: After a set treatment period (e.g., 21-28 days), mice are euthanized, and tumors are excised. Final tumor weight and volume are measured. Tumors can be further processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation).[1]

2.2. Experimental Metastasis Model

-

Objective: To evaluate the effect of a CXCR4 antagonist on the formation of metastatic lesions.[1]

-

Cell Preparation: A human cancer cell line with metastatic potential (e.g., luciferase-expressing MDA-MB-231 breast cancer cells) is used.[1]

-

Animal Husbandry: 6-8 week old female immunodeficient mice (e.g., nude or SCID) are used.[1]

-

Tumor Cell Injection: 1 x 10^6 cells in 100 µL of PBS are injected into the lateral tail vein of each mouse.[1]

-

Treatment: Treatment with the CXCR4 antagonist or vehicle control begins on the day of or the day after cell injection.[1]

-

Monitoring: The development of metastatic lesions is monitored at regular intervals (e.g., weekly) using bioluminescence imaging (BLI). Mice are injected with D-luciferin, and images are acquired using an in vivo imaging system. The bioluminescent signal is quantified in regions of interest.[1]

-

Endpoint Analysis: At the end of the study, mice are euthanized. Organs of interest (e.g., lungs, liver, bones) are harvested to confirm the presence of metastases through ex vivo BLI and/or histological analysis.[1]

2.3. In Vivo PET Imaging of CXCR4 Expression

-

Objective: To non-invasively visualize and quantify CXCR4 expression in vivo using a radiolabeled antagonist.[6]

-

Radiolabeling: A CXCR4 antagonist is labeled with a positron-emitting radionuclide (e.g., Gallium-68). Radiochemical purity should be >95%.[6]

-

Animal Model: Mice bearing CXCR4-positive tumors are used. A contralateral tumor with CXCR4-negative cells can serve as a negative control.[6]

-

Radiotracer Administration: A known activity of the radiolabeled antagonist (e.g., 5-10 MBq) is administered via tail vein injection to anesthetized mice.[6]

-

PET/CT Imaging: At a predetermined time point post-injection (e.g., 1 hour), the mouse is placed in a microPET/CT scanner. A CT scan is acquired for anatomical reference, followed by a PET scan.[6]

-

Biodistribution Study (Optional but Recommended): After imaging, major organs and tumors are dissected, weighed, and the radioactivity is measured using a gamma counter. The percentage of injected dose per gram of tissue (%ID/g) is calculated to validate imaging data.[6]

-

Blocking Study (for specificity): A separate cohort of animals is co-injected with a blocking dose of a non-radiolabeled CXCR4 antagonist along with the radiotracer. A significant reduction in tumor uptake confirms the specificity of the radiotracer for CXCR4.[6]

Mandatory Visualizations

3.1. Signaling Pathways

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that drive cancer progression.[1] Understanding this pathway is crucial for interpreting the mechanism of action of CXCR4 antagonists.[1]

Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding and its inhibition by an antagonist.

3.2. Experimental Workflows

Caption: General workflow for the preclinical evaluation of a CXCR4 antagonist.

References

- 1. benchchem.com [benchchem.com]

- 2. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. | BioWorld [bioworld.com]

- 5. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Preclinical evaluation of CXCR4 peptides for targeted radionuclide therapy in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CXCR4 Antagonists in Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation, a curative therapy for many hematological malignancies and other disorders.[1][2] The interaction between the C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), is fundamental to the retention of HSCs within the bone marrow niche.[3][4] CXCR4 antagonists disrupt this axis, leading to the rapid egress of HSCs into the circulation, a process that can be harnessed for therapeutic benefit.[2] This technical guide provides an in-depth overview of the core principles, experimental validation, and clinical application of CXCR4 antagonists in stem cell mobilization.

The CXCR4/CXCL12 Signaling Axis in Stem Cell Retention

The retention and homing of HSCs in the bone marrow are actively regulated by the CXCR4/CXCL12 signaling pathway. CXCL12, constitutively expressed by bone marrow stromal cells, binds to CXCR4 on the surface of HSCs, initiating a signaling cascade that promotes cell adhesion and retention. Antagonizing this interaction is a key strategy for inducing HSC mobilization.

Signaling Pathway Diagram

The binding of CXCL12 to CXCR4 triggers several downstream signaling pathways crucial for cell migration, survival, and proliferation.

Key CXCR4 Antagonists in Stem Cell Mobilization

Several CXCR4 antagonists have been developed and investigated for their potential in HSC mobilization. Plerixafor (formerly AMD3100) is the most well-established, with regulatory approval for this indication. Newer agents are also in various stages of preclinical and clinical development.

Quantitative Data on Mobilization Efficacy

The efficacy of CXCR4 antagonists is typically quantified by measuring the number of CD34+ HSCs mobilized into the peripheral blood. The following tables summarize key data for prominent CXCR4 antagonists.

Table 1: Plerixafor (AMD3100) Mobilization Efficacy

| Parameter | G-CSF + Plerixafor | G-CSF Alone | Fold Increase/Improvement | Reference(s) |

| Patients Achieving ≥5-6 x 10⁶ CD34+ cells/kg | 59% - 71.6% | 20% - 34.4% | 2.59-fold more likely | |

| Patients Achieving ≥2 x 10⁶ CD34+ cells/kg | 86.7% - 90% | 47.1% - 57% | 1.7-fold more likely | |

| Mean Peak CD34+ cells/μL | ~30 cells/μL (with TG-0054) | Varies | 3- to 14-fold increase from baseline |

Table 2: Efficacy of Novel CXCR4 Antagonists

| Antagonist | Dose | Peak CD34+ cells/μL (mean ± SEM) | Animal Model/Study Population | Reference(s) |

| Balixafortide (POL6326) | 1500-2500 µg/kg | 38.2 ± 2.8 | Healthy male volunteers | |

| Motixafortide (BL-8040) | N/A | Increased HSC yields vs. cytokine-based regimens alone | Related allo-donors | |

| HF51116 | 10 mg/kg | Potent mobilization observed | Mice and monkeys |

Experimental Protocols

The evaluation of CXCR4 antagonists for stem cell mobilization involves a series of well-defined preclinical and clinical experimental protocols.

Preclinical Evaluation in Animal Models

In vivo models are essential for assessing the efficacy and safety of novel CXCR4 antagonists.

Experimental Workflow for In Vivo Mobilization Studies

Detailed Protocol: Murine Stem Cell Mobilization

-

Animal Model: C57BL/6 mice are commonly used.

-

Treatment: CXCR4 antagonists are administered, often via subcutaneous infusion for continuous blockade. Dosing regimens vary depending on the compound (e.g., POL5551 at 100 mg/kg per day).

-

Blood Collection: Peripheral blood is collected at various time points post-administration.

-

Cell Analysis:

-

Complete blood counts are performed to assess overall changes in leukocyte populations.

-

Flow cytometry is used to quantify hematopoietic stem and progenitor cells (HSPCs). In mice, this often involves staining for Lineage-Sca-1+c-Kit+ (LSK) cells.

-

Clinical Evaluation: Flow Cytometry for CD34+ Cell Enumeration

Flow cytometry is the gold standard for quantifying mobilized CD34+ HSCs in clinical samples.

Experimental Workflow for Clinical Flow Cytometry

Detailed Protocol: Flow Cytometric Analysis of Mobilized Peripheral Blood

-

Sample Preparation:

-

Collect peripheral blood in tubes containing an anticoagulant (EDTA or heparin).

-

Perform red blood cell lysis using an ammonium (B1175870) chloride-based buffer or a commercial lysis solution.

-

Wash the remaining cells with a suitable buffer (e.g., PBS with 2% FBS).

-

-

Antibody Staining:

-